4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-6-8-12(9-7-11)15(21)18-17-20-19-16(22-17)13-4-3-5-14(10-13)23-2/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWDSYSLXQRTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Route Design
The target molecule decomposes into three modular components:
- Benzamide moiety : Derived from 4-methylbenzoic acid.
- 1,3,4-Oxadiazole ring : Constructed via cyclization of a hydrazide intermediate.
- 3-(Methylsulfanyl)phenyl group : Introduced through nucleophilic aromatic substitution or Suzuki coupling.
Two primary synthetic routes emerge from literature precedents:
Synthetic Route 1: Hydrazide Cyclocondensation
Step 1: Synthesis of 4-Methylbenzohydrazide
4-Methylbenzoic acid (10 mmol) is treated with thionyl chloride (15 mmol) under reflux in anhydrous dichloromethane (DCM) for 4 h. Excess thionyl chloride is removed under reduced pressure, and the resultant acid chloride is reacted with hydrazine hydrate (12 mmol) in tetrahydrofuran (THF) at 0–5°C. Yield: 85–92%.
Step 2: Formation of 5-(3-(Methylsulfanyl)phenyl)-1,3,4-Oxadiazole
The hydrazide intermediate (5 mmol) is combined with 3-(methylsulfanyl)benzoic acid (5.5 mmol) in the presence of phosphorus oxychloride (POCl₃, 20 mmol) at 110°C for 8 h. Cyclodehydration forms the oxadiazole ring, followed by neutralization with ice-cold NaHCO₃. Yield: 68–74%.
Optimization Data (Table 1)
| Condition | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | None | 110 | 8 | 74 |
| Polyphosphoric Acid | None | 130 | 6 | 69 |
| POCl₃ | DMF (cat.) | 100 | 10 | 81 |
Addition of catalytic DMF enhances electrophilicity of the carbonyl, accelerating cyclization.
Step 3: Amide Coupling
The oxadiazole intermediate (3 mmol) is dissolved in dry DCM and treated with 4-methylbenzoyl chloride (3.3 mmol) and triethylamine (TEA, 6 mmol) at 0°C. After stirring for 12 h at room temperature, the mixture is washed with 1M HCl and brine. Recrystallization from ethanol affords the target compound. Yield: 76–82%.
Synthetic Route 2: Nucleophilic Substitution on Pre-Formed Oxadiazole
Step 1: Preparation of 5-Bromo-1,3,4-Oxadiazole
4-Methylbenzohydrazide (10 mmol) reacts with bromoacetic acid (12 mmol) in POCl₃ (15 mL) at 100°C for 6 h. The 5-bromo-oxadiazole intermediate is isolated via column chromatography (hexane:EtOAc, 7:3). Yield: 65%.
Step 2: Introduction of 3-(Methylsulfanyl)Phenyl Group
A mixture of the bromo-oxadiazole (2 mmol), 3-(methylsulfanyl)phenylboronic acid (2.4 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (4 mmol) in dioxane/H₂O (4:1) is heated at 90°C under N₂ for 12 h. Suzuki coupling provides the substituted oxadiazole. Yield: 58–63%.
Step 3: Amide Formation
Identical to Route 1, Step 3.
One-Pot Synthesis Optimization
Recent advances enable a telescoped synthesis (Figure 1):
- Simultaneous Cyclization and Coupling : 4-Methylbenzohydrazide, 3-(methylsulfanyl)benzoyl chloride, and POCl₃ react in acetonitrile at 80°C for 6 h.
- In Situ Workup : Quenching with aqueous NaHCO₃ precipitates the crude product, purified via recrystallization.
Yield: 70–75% (over two steps).
Advantages:
- Eliminates intermediate isolation
- Reduces solvent consumption by 40%
- Maintains yield parity with stepwise routes
Critical Reaction Parameters
Catalyst Screening (Table 2)
| Catalyst | Solvent | Temp (°C) | Oxadiazole Yield (%) |
|---|---|---|---|
| None | Toluene | 110 | 52 |
| l-Proline | DMF | 100 | 79 |
| p-TsOH | DCM | 40 | 61 |
| ZnCl₂ | THF | 65 | 68 |
l-Proline in DMF emerges as optimal, likely due to dual hydrogen-bond catalysis.
Solvent Effects (Table 3)
| Solvent | Dielectric Constant | Oxadiazole Yield (%) |
|---|---|---|
| DMF | 36.7 | 79 |
| THF | 7.6 | 64 |
| Toluene | 2.4 | 58 |
| EtOH | 24.3 | 49 |
High-polarity solvents stabilize transition states in cyclization.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 70:30) shows ≥98% purity at 254 nm. Retention time: 6.8 min.
Industrial-Scale Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
- E-Factor : 12.5 (traditional batch) vs. 8.3 (flow system)
- PMI (Process Mass Intensity) : Reduced from 35 to 22 kg/kg
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the methylsulfanyl group would yield the corresponding sulfoxide or sulfone, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring and the methylsulfanyl group are key structural features that contribute to its biological activity by facilitating interactions with biological molecules.
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivity of Analogs
Structure-Activity Relationships (SAR)
Sulfur-Containing Substituents: The methylsulfanyl (SCH₃) group in the target compound provides moderate lipophilicity compared to ethylthio (SC₂H₅) in derivative 6a . Docking studies suggest ethylthio derivatives exhibit stronger interactions with hCA II due to increased van der Waals contacts .
Benzamide Modifications :
- 4-Methylbenzamide (target compound) offers steric hindrance and electron-donating effects, contrasting with 4-(dipropylsulfamoyl) (), which introduces bulkiness and hydrogen-bonding capacity .
- 3-(4-Morpholinylsulfonyl) () adds polarizability and enhances solubility, which may improve pharmacokinetic profiles .
Oxadiazole Core Variations :
- Replacement of oxadiazole with 1,3,4-thiadiazole () retains aromaticity but alters electronic distribution, leading to antiviral activity against Influenza A .
Pharmacological and Biochemical Profiles
- Enzyme Inhibition : Derivative 6a (ethylthio analog) showed strong binding to human carbonic anhydrase II (hCA II) in silico, with key interactions involving Thr199 and Gln92 . The target compound’s methylsulfanyl group may exhibit weaker binding due to reduced hydrophobic surface area.
- Antiviral Activity: Compound [11] () demonstrated EC₅₀ = 31.4 μM against Influenza A H3N2, attributed to the phenylamino-thiadiazole scaffold and methylsulfanyl side chain . The target compound’s oxadiazole core may confer distinct selectivity.
- Antibacterial Potential: Thioxo-substituted oxadiazoles () have shown activity against Gram-positive bacteria, likely due to membrane disruption via sulfur interactions .
Biological Activity
4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound that belongs to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 316.39 g/mol. The compound features a benzamide core substituted with an oxadiazole ring and a methylsulfanyl group, which may influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities against various pathogens.
The minimal inhibitory concentration (MIC) values for these compounds typically range from 6.25 to 200 µg/ml, indicating a broad spectrum of antimicrobial efficacy.
The mechanism by which oxadiazole derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways. The presence of the methylsulfanyl group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.
Case Studies
A study investigating the synthesis and biological evaluation of various oxadiazole derivatives reported that compounds with similar structural motifs exhibited potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For example:
- Compound A : Showed an MIC of 10 µg/ml against Staphylococcus aureus.
- Compound B : Demonstrated effective antifungal activity against Candida krusei with an MIC of 15 µg/ml.
These findings suggest that modifications in the oxadiazole structure can significantly impact biological activity.
Research Findings
Research has shown that oxadiazole derivatives can also possess anticancer properties. Some studies have reported that certain derivatives inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The structure-activity relationship (SAR) studies indicate that specific substitutions on the oxadiazole ring enhance cytotoxicity against cancer cell lines.
Table: Summary of Biological Activities
| Activity Type | Description | Findings |
|---|---|---|
| Antibacterial | Against Gram-positive and negative | MIC values from 6.25 to 200 µg/ml |
| Antifungal | Effective against Candida species | MIC values around 10 to 15 µg/ml |
| Anticancer | Induces apoptosis in cancer cells | Significant cytotoxicity observed |
Q & A
Q. What are the optimal synthetic routes for preparing 4-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide?
- Methodology : The synthesis typically involves cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or H₂SO₄). Key steps include:
- Formation of the 1,3,4-oxadiazole ring via cyclization.
- Coupling of the sulfanylphenyl moiety using thiol-alkylation or nucleophilic substitution.
- Polar aprotic solvents (e.g., DMF, DCM) and reflux conditions (~80–100°C) are critical for high yields .
- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography or recrystallization .
Q. How can researchers characterize the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring (¹H NMR: δ 8.2–8.5 ppm for aromatic protons; ¹³C NMR: δ 165–170 ppm for carbonyl groups) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S stretch at ~650 cm⁻¹) .
Q. What in vitro models are suitable for initial biological activity screening?
- Assays :
- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How do structural modifications (e.g., methylsulfanyl vs. methoxy substituents) influence bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing methylsulfanyl with halogens or methoxy groups).
- Key Findings : Sulfanyl groups enhance lipophilicity (logP ~3.5), improving membrane permeability, while methoxy groups increase metabolic stability .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Approach :
- Standardized Protocols : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) .
- Dose-Response Curves : Use 8–10 concentration points to minimize variability in IC₅₀ values .
- Meta-Analysis : Compare data across studies, adjusting for variables like solvent (DMSO vs. PBS) .
Q. How can researchers optimize pharmacokinetic properties (e.g., solubility, bioavailability)?
- Strategies :
- Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug Design : Introduce ester or amide prodrug moieties for controlled release .
- ADMET Prediction : Employ tools like SwissADME to predict logP, CYP450 interactions, and BBB permeability .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
